

Spectroscopic Profile of 3-Cyclohexyl-2,2-dimethylpropanal: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclohexyl-2,2-dimethylpropanal

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Cyclohexyl-2,2-dimethylpropanal**, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **3- Cyclohexyl-2,2-dimethylpropanal**. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.6	Singlet	1H	Aldehyde proton (- CHO)
~2.1	Doublet	2H	Methylene protons adjacent to the cyclohexyl group (- CH2-Cyclohexyl)
~1.7 - 1.5	Multiplet	5H	Cyclohexyl protons (axial and equatorial)
~1.2 - 0.9	Multiplet	6Н	Cyclohexyl protons (axial and equatorial)
~1.1	Singlet	6H	Gem-dimethyl protons (-C(CH ₃) ₂)

¹³C NMR (Carbon-13) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~205	СН	Aldehyde carbonyl carbon (- CHO)
~50	С	Quaternary carbon (-C(CH ₃) ₂)
~45	CH ₂	Methylene carbon adjacent to the cyclohexyl group (-CH ₂ - Cyclohexyl)
~38	СН	Cyclohexyl methine carbon
~33	CH ₂	Cyclohexyl methylene carbons
~26	CH ₂	Cyclohexyl methylene carbons
~25	СНз	Gem-dimethyl carbons (- C(CH ₃) ₂)



Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2920-2850	Strong	C-H Stretch	Cyclohexyl and methyl groups
2720	Medium	C-H Stretch	Aldehyde C-H (Fermi resonance)
1725	Strong	C=O Stretch	Saturated aliphatic aldehyde
1450	Medium	C-H Bend	Methylene and methyl groups
1365	Medium	C-H Bend	Gem-dimethyl group

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
168	Molecular Ion [M]+
167	[M-H] ⁺
139	[M-CHO] ⁺
83	[Cyclohexyl-CH ₂]+
57	[C(CH ₃) ₂ CHO] ⁺ or [tert-Butyl] ⁺
41	[Allyl cation]+
29	[CHO]+



Experimental Protocols NMR Spectroscopy

A sample of **3-Cyclohexyl-2,2-dimethylpropanal** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a 5 mm NMR tube. The tube is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample such as **3-Cyclohexyl-2,2-dimethylpropanal**, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The sample is then scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹, and the resulting absorption spectrum is recorded. A background spectrum of the clean salt plates or ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum.

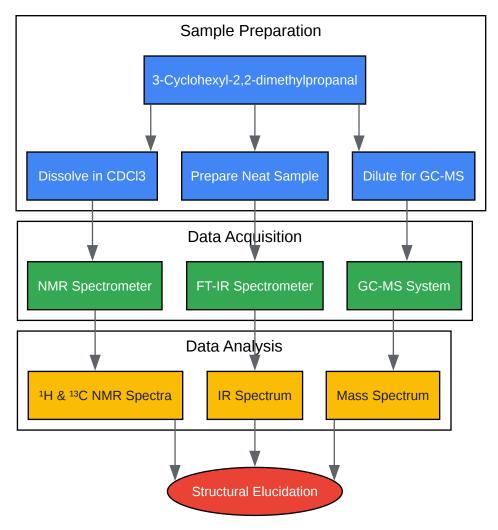
Mass Spectrometry (MS)

Mass spectrometry is often coupled with Gas Chromatography (GC-MS) for the analysis of volatile compounds like aldehydes. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. For **3-Cyclohexyl-2,2-dimethylpropanal**, electron ionization (EI) at 70 eV would be a typical method. This causes the molecule to fragment in a reproducible manner. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.

Visualizations



General Workflow for Spectroscopic Analysis

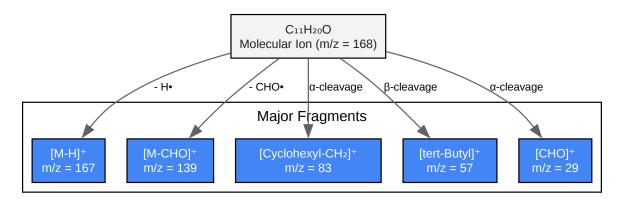


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Caption: General workflow for spectroscopic analysis.



Predicted Mass Spectrometry Fragmentation of 3-Cyclohexyl-2,2-dimethylpropanal



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Caption: Predicted MS fragmentation of the molecule.

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